

# Application Note and Protocol: Gel Filtration Chromatography Using Sepharose Media

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## Compound of Interest

Compound Name: *Seprilose*

Cat. No.: *B1681627*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Gel filtration chromatography (GFC), also known as size exclusion chromatography (SEC), is a powerful and widely used technique for separating biomolecules based on differences in their size or hydrodynamic volume.<sup>[1][2]</sup> The principle relies on a porous matrix; molecules larger than the pores are excluded and elute first, while smaller molecules penetrate the pores to varying degrees and therefore have a longer path length, causing them to elute later.<sup>[1]</sup> Sepharose, a cross-linked, beaded form of agarose, is a popular and versatile matrix for this purpose.<sup>[3][4]</sup> This application note provides a detailed protocol for performing gel filtration chromatography using various Sepharose media for applications such as protein purification, group separations (like desalting), and buffer exchange.

Sepharose media are available in different porosities (e.g., Sepharose 2B, 4B, 6B), which determines their molecular weight fractionation range. Cross-linked (CL) versions, such as Sepharose CL-4B, offer enhanced chemical and physical resistance, making them suitable for use with organic solvents and providing better flow characteristics.

## Data Summary

### Table 1: Characteristics and Fractionation Ranges of Common Sepharose Media

This table summarizes the key properties of various Sepharose media, enabling appropriate selection based on the molecular weight of the target biomolecules.

Media Type	Matrix Composition	Fractionation Range (Globular Proteins, kDa)	Primary Applications
Sepharose 6B	6% Agarose	10 - 4,000	General purpose protein purification, separation of large proteins and complexes.
Sepharose 4B	4% Agarose	60 - 20,000	Purification of very large proteins, protein complexes, and viruses.
Sepharose 2B	2% Agarose	70 - 40,000	Separation of extremely large macromolecules like viruses and DNA fragments.
Sepharose CL-6B	Cross-linked 6% Agarose	10 - 4,000	Same as 6B but with higher physical and chemical stability.
Sepharose CL-4B	Cross-linked 4% Agarose	60 - 20,000	Same as 4B but with higher physical and chemical stability; suitable for use with organic solvents.
Sepharose CL-2B	Cross-linked 2% Agarose	70 - 40,000	Same as 2B but with higher physical and chemical stability.

Note: The fractionation ranges are estimates and can vary based on molecular shape and buffer conditions.

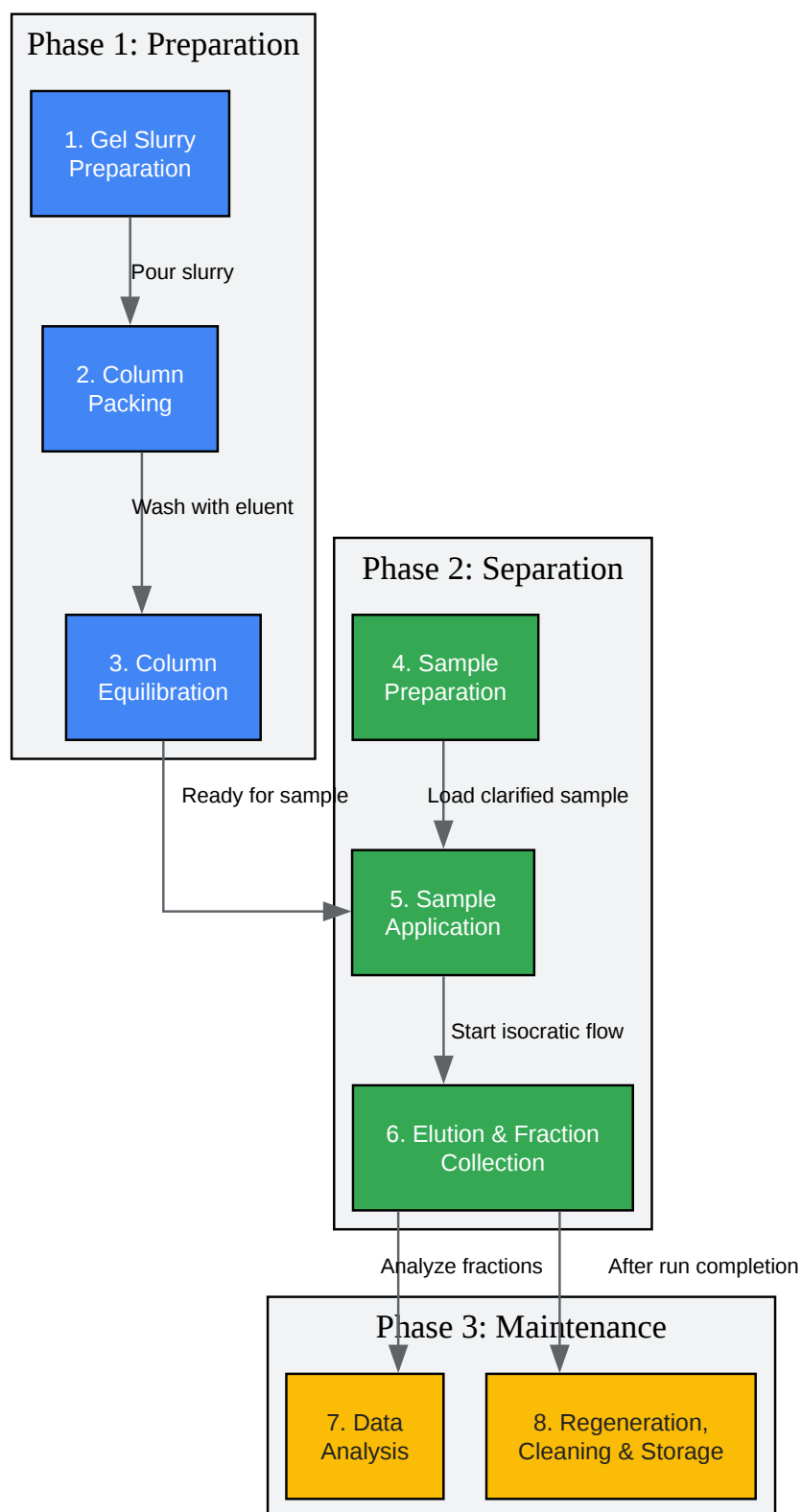
## Table 2: Recommended Packing and Operating Parameters

Proper column packing is critical for achieving high resolution. This table provides recommended pressures and flow rates for packing and operating columns with Sepharose media.

Gel Type	Recommended Packing Flow Rate (cm/h)	Recommended Packing Pressure (MPa / bar / psi)
Sepharose 2B	15	-
Sepharose 4B	15	0.018 / 0.18 / 2.6
Sepharose 6B	30	0.025 / 0.25 / 3.6
Sepharose CL-2B	30	0.020 / 0.20 / 2.8
Sepharose CL-4B	30	0.025 / 0.25 / 3.6
Sepharose CL-6B	30	0.045 / 0.45 / 6.4

Source: Adapted from Sepharose and Sepharose CL documentation. Note: For optimal resolution, operational flow rates should be kept low. A good starting point is ~2 mL/cm<sup>2</sup>/h, though higher rates can be used with more rigid media.

## Experimental Workflow Diagram



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Caption: Workflow for Gel Filtration Chromatography.

## Detailed Experimental Protocols

### Materials and Reagents

- Chromatography Medium: Appropriate Sepharose or Sepharose CL resin.
- Chromatography Column: Select a column with a recommended bed height of at least 60 cm for high-resolution separations.
- Equipment: Peristaltic pump or chromatography system, UV detector, fraction collector.
- Buffers: Degassed and filtered (0.22  $\mu$ m) buffer of choice. A common buffer is 0.05 M sodium phosphate, 0.15 M NaCl, pH 7.0.
- Storage Solution: 20% ethanol.
- Cleaning Solution: 0.5 M - 1 M NaOH.

### Protocol Steps

Step 1: Gel Slurry Preparation Sepharose media are supplied pre-swollen in 20% ethanol.

- Allow the resin container to equilibrate to the temperature at which the chromatography will be performed.
- Gently decant the ethanol storage solution.
- Add the desired eluent buffer to the settled gel to create a slurry with a concentration of approximately 50-75% (e.g., 75% settled gel to 25% buffer).
- Thoroughly degas the slurry under a vacuum to prevent air bubbles from entering the packed column, which can disrupt the separation.

Step 2: Column Packing

- Mount the column vertically on a stand.
- Fill the column outlet with buffer to ensure no air is trapped under the bottom net.

- Gently and continuously pour the degassed slurry down the inside wall of the column, avoiding the introduction of air bubbles.
- Fill the remainder of the column with eluent buffer.
- Connect the column to the pump and begin pumping the eluent at the recommended packing flow rate (see Table 2). Do not exceed the maximum pressure for the chosen media.
- Maintain a constant flow until the bed height stabilizes.
- Stop the pump, close the column outlet, and carefully lower the top adaptor to the surface of the packed bed. Push the adaptor a further 3-4 mm into the bed to secure it. The column is now ready for equilibration.

**Step 3: Column Equilibration** The goal is to ensure the buffer within the packed bed is identical to the running buffer.

- Connect the packed column to the chromatography system (pump and detector).
- Begin pumping the eluent buffer through the column at the intended operational flow rate.
- Continue washing the column with at least two to three column volumes of buffer, or until the UV baseline is stable.

**Step 4: Sample Preparation** Proper sample preparation is critical to prevent column clogging and ensure optimal performance.

- The sample must be clear and free of particulate matter.
- Centrifuge the sample at 10,000 x g for 15 minutes to remove cell debris and other particulates.
- For further clarification, filter the supernatant through a 0.22 µm or 0.45 µm filter compatible with your sample.
- For maximum resolution, the applied sample volume should be between 0.5% and 5% of the total column bed volume.

### Step 5: Sample Application and Elution

- Load the prepared sample into a sample loop or carefully apply it directly to the top of the column bed without disturbing the surface.
- Begin the isocratic elution by pumping the eluent buffer through the column at the chosen operational flow rate. Remember that lower flow rates generally yield better resolution.
- Continuously monitor the column effluent with a UV detector (typically at 280 nm for proteins) and collect fractions of a defined volume.

### Step 6: Column Regeneration, Cleaning, and Storage

- Regeneration: After each run, wash the column with 2-3 column volumes of eluent buffer to remove any remaining molecules.
- Cleaning-in-Place (CIP): If the column back-pressure increases or resolution decreases, strongly bound contaminants like denatured proteins or lipids may be present. To remove these, wash the column with 1-2 column volumes of 0.5 M - 1 M NaOH, followed by several column volumes of eluent buffer until the pH and conductivity return to normal.
- Storage: For long-term storage, flush the column with at least 3-5 column volumes of 20% ethanol to prevent microbial growth. Store the column sealed at 4°C to 30°C.

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